2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane

Descripción general

Descripción

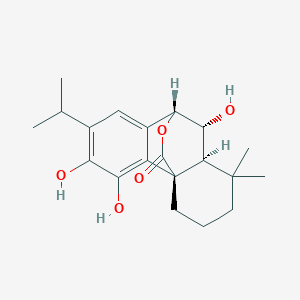

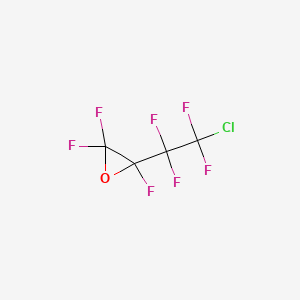

2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane (CF3C(O)CF2Cl) is a highly reactive and versatile compound that has been used in a variety of applications in the laboratory. It is a colorless liquid that is soluble in water and organic solvents, and has a boiling point of 40°C and a melting point of -56°C. It is a useful reagent in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, polymers and materials, and the study of reaction mechanisms. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CF3C(O)CF2Cl.

Aplicaciones Científicas De Investigación

Oxyfunctionalization of Carbon-Hydrogen Bonds

Research by Asensio et al. (1993) has shown that tetrafluoroborate salts of alkylamines can be selectively oxidized at their aliphatic tertiary and secondary C-H bonds using methyl(trifluoromethyl)dioxirane. This process facilitates the hydroxylation of tertiary C-H bonds in acyclic, cyclic, and polycyclic amines, yielding corresponding amino alcohols without N oxidation, underscoring the reagent's utility in regioselective oxyfunctionalization (Asensio et al., 1993).

Synthesis of Fluoro-Carbohydrates and Glycosides

Burkart et al. (1997) described a high-yield synthesis of 2-deoxy-2-fluoro sugars and their glycosides using electrophilic fluorination reagents, demonstrating the chemical's application in the efficient and selective synthesis of fluorinated carbohydrates, which are significant in medicinal chemistry (Burkart et al., 1997).

Regio- and Diastereoselective Ring-Opening

Li et al. (2010) achieved the synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor through the regiospecific and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane. This highlights the reagent's critical role in producing complex molecules with high purity and yield, relevant in drug synthesis and development (Li et al., 2010).

Advanced Fluorination Techniques

L'Heureux et al. (2010) introduced aminodifluorosulfinium salts as selective fluorination reagents, emphasizing their enhanced stability and ease of handling. Such advancements in fluorination techniques are pivotal for the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (L'Heureux et al., 2010).

Environmental Impact Studies

Jordan and Frank (1999) investigated trifluoroacetate (TFA), a degradation product of halogenated compounds like 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane, assessing its environmental levels and potential ecological effects. Their work contributes to understanding the environmental footprint of fluorinated chemicals and their degradation products (Jordan & Frank, 1999).

Propiedades

IUPAC Name |

2-(2-chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7O/c5-3(9,10)1(6,7)2(8)4(11,12)13-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGAPJYKWGUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(F)(F)Cl)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500731 | |

| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

CAS RN |

50838-67-0 | |

| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.